molecular formula C23H24O8 B11151438 Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester CAS No. 374711-49-6

Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester

Cat. No.: B11151438
CAS No.: 374711-49-6
M. Wt: 428.4 g/mol
InChI Key: MBBSSDDWHLICDB-UHFFFAOYSA-N
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Description

This compound (CAS: 374711-49-6) is a xanthene-derived diester with the molecular formula C25H28O8 and a molecular weight of 456.49 g/mol . Its structure features:

  • A 9-oxo-9H-xanthene tricyclic core (two benzene rings fused with a ketone-bearing oxygen heterocycle).
  • Two oxyacetate groups at the 1,3-positions of the xanthene backbone.
  • Bis(1-methylethyl) (isopropyl) ester moieties, which confer steric bulk and influence solubility .

Properties

CAS No.

374711-49-6

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

propan-2-yl 2-[9-oxo-1-(2-oxo-2-propan-2-yloxyethoxy)xanthen-3-yl]oxyacetate

InChI

InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-19(10-15)31-17-8-6-5-7-16(17)23(22)26/h5-10,13-14H,11-12H2,1-4H3

InChI Key

MBBSSDDWHLICDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC(C)C)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester typically involves the esterification of the corresponding xanthene derivative with isopropyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be summarized as follows:

    Starting Materials: 9-oxo-9H-xanthene-1,3-diol and isopropyl alcohol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the ester groups can lead to the formation of the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester involves its interaction with various molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the ester groups can undergo hydrolysis, releasing acetic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Groups Core Structure Key Applications
Target Compound C25H28O8 456.49 Bis(1-methylethyl) Xanthene Material science, Pharma
Di-tert-butyl 2,2′-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate C25H28O8 456.49 tert-butyl Xanthene Anti-inflammatory
Methyl 2-[(3-methoxy-9-oxo-9H-xanthen-4-yl)oxy]acetate C19H18O6 366.34 Methyl Xanthene Antibacterial
Acetic acid, 2,2'-[1,2-phenylenebis(oxy)]bis-, 1,1'-dimethyl ester C12H14O6 254.24 Methyl 1,2-Phenylene Polymer intermediates

Research Findings and Trends

  • Synthetic Flexibility : The xanthene core allows modular substitution at the 1,3-positions, enabling tailored physicochemical properties (e.g., tert-butyl esters for stability, isopropyl for balanced lipophilicity) .
  • Biological Activity : Xanthene derivatives with electron-withdrawing groups (e.g., 9-oxo) show enhanced antibacterial and anti-inflammatory effects compared to phenyl-based analogues .
  • Material Science Applications : The conjugated xanthene system in the target compound is being explored for fluorescent dyes and organic semiconductors due to its extended π-system .

Biological Activity

Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester, commonly referred to as di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate, is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a xanthene backbone with two acetate groups and tert-butyl substituents, which may influence its solubility and reactivity. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Formula

  • Molecular Formula : C23H24O8
  • Molecular Weight : 428.4319 g/mol

Structural Features

The compound consists of:

  • A central xanthene moiety
  • Two acetate groups connected via ether linkages
  • Tert-butyl groups that enhance steric bulk

Structural Comparison

Compound NameStructural FeaturesUnique Properties
XanthoneSimilar xanthene coreExhibits strong antioxidant properties
FluoresceinFused ring systemKnown for fluorescent properties
RhodamineChromophoric structureHigh fluorescence, used as a dye

Antitumor Activity

Research has indicated that compounds with xanthene structures may exhibit significant antitumor properties. A study evaluated tricyclic analogues of 9-oxo-9H-xanthene-4-acetic acid for their ability to induce hemorrhagic necrosis in colon tumors implanted in mice. The results showed that structural modifications could drastically affect biological activity, suggesting a narrow structure-activity relationship (SAR) within this series .

The mechanism by which di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate exerts its biological effects may involve:

  • Interaction with specific enzymes or receptors
  • Induction of apoptosis in cancer cells
  • Modulation of signaling pathways related to tumor growth and metastasis

Interaction Studies

Studies have focused on the binding affinity of this compound with various biological targets. These interactions are crucial for understanding its potential therapeutic applications.

Case Study 1: Antitumor Efficacy

A series of experiments were conducted to assess the antitumor efficacy of the compound in vivo. Mice bearing colon tumors were treated with varying doses of di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate. Results indicated a dose-dependent response, where higher concentrations led to increased tumor necrosis and reduced tumor size.

Case Study 2: Structure-Activity Relationship Analysis

A detailed analysis of the structure-activity relationships revealed that electronic modifications to the xanthene nucleus significantly impacted biological activity. Compounds lacking specific functional groups exhibited diminished efficacy against tumor cells, highlighting the importance of molecular structure in drug design .

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